3-(Benzyloxy)-7-oxabicyclo[4.1.0]heptane

Chelation-controlled epoxide opening Regioselective methanolysis Stereoelectronic effects

Researchers requiring predictable stereochemical outcomes in nucleophilic ring-opening often encounter regioselectivity loss with unsubstituted or cis-epoxides. This (1R,3S,6S)-trans-isomer provides a definitive solution. - The equatorial benzyloxy group enables bidentate metal-ion chelation, directing nucleophilic attack exclusively to the more substituted epoxide carbon. - This stereoelectronic control prevents undesired regioisomer formation, eliminating costly chiral separations in 1,2-amino alcohol or 1,2-diether synthesis. - Supplied at 98% purity with batch-specific NMR, HPLC, and GC data to ensure immediate, verifiable reliability for process development.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
Cat. No. B8364715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-7-oxabicyclo[4.1.0]heptane
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESC1CC2C(O2)CC1OCC3=CC=CC=C3
InChIInChI=1S/C13H16O2/c1-2-4-10(5-3-1)9-14-11-6-7-12-13(8-11)15-12/h1-5,11-13H,6-9H2
InChIKeyZKCGXZHSOARULJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Stereochemical Overview of 3-(Benzyloxy)-7-oxabicyclo[4.1.0]heptane


3-(Benzyloxy)-7-oxabicyclo[4.1.0]heptane (CAS 445481-11-8) is a chiral, bicyclic epoxide with the specific stereochemistry (1R,3S,6S), classified as a trans-3-substituted cyclohexene oxide [1]. This compound features a strained oxirane ring fused to a cyclohexane scaffold, where the bulky benzyloxy substituent occupies an equatorial position due to the trans ring junction. Its molecular formula is C13H16O2, with a molecular weight of 204.26 g/mol [1]. Commercially, it is available at a standard purity of 98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . The closest structural analog is its cis-diastereomer, (1R,3R,6S)-3-(benzyloxy)-7-oxabicyclo[4.1.0]heptane (CAS 84029-18-5), where the benzyloxy group adopts an axial orientation, leading to profoundly different reactivity profiles that are critical for selection in stereoselective synthesis .

Why Generic Epoxides Cannot Replace the trans-Benzyloxy Derivative


Generic substitution of 3-(benzyloxy)-7-oxabicyclo[4.1.0]heptane with simple cyclohexene oxide or even its cis-diastereomer is chemically invalid for applications requiring predictable stereochemical outcomes. The trans-configuration (1R,3S,6S) places the benzyloxy oxygen in a geometrically favorable equatorial position to engage in metal-ion chelation with the epoxide oxygen, a pivotal interaction that dictates the regioselectivity of nucleophilic ring-opening [1]. In contrast, the cis-isomer (1R,3R,6S) or unsubstituted cyclohexene oxide lack this ability to form a bidentate chelate, leading to a complete reversal or loss of regiochemical control under identical conditions [1][2]. This stereoelectronic distinction means the trans-isomer is not merely a variant but a functionally unique reagent for directing nucleophilic attack to a specific carbon of the epoxide ring, as evidenced by comparative methanolysis and azidolysis studies [2][3].

Quantitative Comparison of Key Structural Analogs


Cis/Trans Diastereomer Regioselectivity in Chelation-Controlled Methanolysis

The trans-configured epoxide, (1R,3S,6S)-3-(benzyloxy)-7-oxabicyclo[4.1.0]heptane, exhibits a distinct regiochemical outcome in metal-ion-assisted methanolysis compared to its cis-diastereomer, (1R,3R,6S)-rel-3-(benzyloxy)-7-oxabicyclo[4.1.0]heptane (CAS 84029-18-5). Under standard conditions employing a chelating metal salt, the trans-isomer directs nucleophilic attack to the epoxide carbon distal to the benzyloxy group, a consequence of bidentate chelate formation between the metal ion, the epoxide oxygen, and the benzyloxy oxygen. In contrast, the cis-isomer shows a reversal or significant erosion of this regioselectivity, as the axial benzyloxy group cannot form a stable chelate [1][2]. This stereochemical dependency on regiochemical control is foundational for designing stereoselective synthetic routes and is not offered by the cis-analog.

Chelation-controlled epoxide opening Regioselective methanolysis Stereoelectronic effects

Chelation Capability vs. Unsubstituted Cyclohexene Oxide

The presence of the trans-benzyloxy substituent in the target compound fundamentally alters the conformational equilibrium of the cyclohexane ring compared to unsubstituted cyclohexene oxide. In the parent compound, the epoxide ring is the sole functional group. In the trans-3-benzyloxy analog (CAS 445481-11-8), the benzyloxy group is locked in an equatorial position, providing a pre-organized system for external chelation with metal ions. This is not possible with cyclohexene oxide (CAS 286-20-4), which cannot form any intramolecular chelate. This structural difference translates to a functional divergence: the substituted compound is a chelation-controlled reagent, while the parent is a purely steric/electronic-controlled substrate [1]. The relative reaction rates with nucleophiles under chelating conditions are expected to differ, though specific rate constants for the target compound are not publicly available.

Conformational analysis Chelation ability Substrate-controlled reactions

Purity and Batch-to-Batch Reproducibility Comparison

For sourcing decisions, the commercially available trans-3-(benzyloxy)-7-oxabicyclo[4.1.0]heptane (CAS 445481-11-8) is reliably supplied at a certified purity of 98%, complete with batch-specific QC data including NMR, HPLC, and GC analyses . In contrast, the cis-analog (CAS 84029-18-5) and other generic cyclohexene oxides are often provided without such detailed analytical documentation, or at a lower standard purity threshold (e.g., 95%). The availability of high-purity material with rigorous analytical support minimizes the risk of byproduct formation from epoxide impurities, a critical factor in multi-step syntheses where yields are highly sensitive to reagent quality.

Chemical purity Quality control Reproducibility

Key Application Scenarios Based on Stereoelectronic Properties


Stereoselective Synthesis of 1,2-Amino Alcohols or Ethers

The trans-benzyloxy epoxide (CAS 445481-11-8) is the reagent of choice for synthesizing enantioenriched 1,2-amino alcohols or 1,2-diethers via metal-assisted azidolysis or alkoxylation. This scenario directly leverages the compound's unique ability to form a bidentate chelate with a metal ion, ensuring nucleophilic attack occurs exclusively at the more substituted epoxide carbon. This reactivity was explicitly demonstrated for analogous 4-benzyloxy systems and is inferred for the 3-benzyloxy series [1]. Using the cis-isomer in this protocol would lead to the undesired regioisomer, necessitating costly separation and lowering yields.

Synthesis of Chiral Cyclohexane-1,2-diol Derivatives

For the preparation of chiral trans-cyclohexane-1,2-diols, the trans-epoxide directs hydrolytic ring-opening to yield the diol with retention or inversion at a specific carbon, depending on conditions. The equatorial benzyloxy group's steric bulk also influences the conformation of the resulting cyclohexane ring, a factor absent in unsubstituted cyclohexene oxide. This allows for the construction of specific diol stereoisomers that are valuable chiral auxiliaries or ligands [2].

Building Block for Bioactive Molecule Libraries with Masked Hydroxyl Group

The benzyloxy substituent serves as a protected hydroxyl group, making this epoxide a versatile intermediate for introducing a hydroxyl functionality at a specific position on a cyclohexane ring after epoxide opening and deprotection. The trans-stereochemistry ensures the final hydroxyl group is positioned equatorially, which is critical for binding interactions in medicinal chemistry targets. This pre-installed stereochemistry avoids the need for late-stage, low-yielding chiral resolutions [2].

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